molecular formula C18H18BrN3 B11560553 N-(4-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

N-(4-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

Cat. No.: B11560553
M. Wt: 356.3 g/mol
InChI Key: BMFQSPPPHBLPSP-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of a bromobenzyl group, a methylphenyl group, and an imidazole ring

Preparation Methods

The synthesis of N-(4-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the bromobenzyl and methylphenyl groups. Common synthetic routes include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Bromobenzyl Group: This step often involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

N-(4-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18BrN3

Molecular Weight

356.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methyl-5-(4-methylphenyl)imidazol-2-amine

InChI

InChI=1S/C18H18BrN3/c1-13-3-7-15(8-4-13)17-12-21-18(22(17)2)20-11-14-5-9-16(19)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

BMFQSPPPHBLPSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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